5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione
Description
5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione is a β-diketone derivative featuring a thiazole ring and an ethoxy substituent. Its structure combines the chelating properties of the 1,3-dione moiety with the aromatic heterocyclic characteristics of thiazole, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-ethoxy-1-(1,3-thiazol-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H13NO3S/c1-2-14-5-3-8(12)7-9(13)10-11-4-6-15-10/h4,6H,2-3,5,7H2,1H3 |
InChI Key |
IVEKVMSMGNDYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=O)CC(=O)C1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-(thiazol-2-yl)pentane-1,3-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Backbone Variations
- 5-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS 1248610-76-5):
Differs in the substitution of the thiazole ring with a pyrazole group and a methoxy instead of ethoxy. The pyrazole’s hydrogen-bonding capacity may alter intermolecular interactions compared to thiazole’s sulfur atom . - 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS 928710-55-8):
A cyclohexane-1,3-dione derivative with fluorinated aryl substituents. The fluorinated groups increase electronegativity and metabolic stability compared to the ethoxy-thiazole system .
Thiazole-Containing Analogues
- 2-(Thiazol-2-yl)imino-thiazolidin-4-one derivatives: These compounds, such as 5-(Z)-(4-dimethylaminophenylmethylene)-2-(thiazol-2-yl)imino-thiazolidin-4-one, replace the dione moiety with a thiazolidinone ring. This modification enhances rigidity and may improve receptor binding, as seen in their antimalarial activity (IC₅₀: 1.81–13.29 µM) .
- N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives: Feature acetamide-linked thiazole groups.
Reactivity Trends
- The 1,3-dione moiety in the target compound enables keto-enol tautomerism, facilitating metal coordination. In contrast, thiazolidinones exhibit ring-opening reactions under basic conditions, limiting their stability in certain environments .
Physical and Spectroscopic Properties
Computational Insights
Such analyses could predict reactivity sites, such as the enolizable β-diketone protons or thiazole’s lone pairs .
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